N-[(2E)-3-(1,3-benzodioxol-5-ylmethyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide
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Overview
Description
N-[(2E)-3-(1,3-benzodioxol-5-ylmethyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide is a complex organic compound that features a benzodioxole group, a thiazole ring, and a methoxyacetamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-3-(1,3-benzodioxol-5-ylmethyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide typically involves multi-step organic synthesis. The key steps may include:
Formation of the Benzodioxole Group: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Construction of the Thiazole Ring: This step might involve the condensation of a thioamide with a haloketone.
Introduction of the Methoxyacetamide Moiety: This can be done through an amidation reaction using methoxyacetic acid and an appropriate amine.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the benzodioxole group.
Reduction: Reduction reactions can occur at the carbonyl group of the methoxyacetamide moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can take place on the aromatic ring or the thiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs.
Medicine
In medicine, such compounds may be investigated for their therapeutic potential in treating various diseases, including infections and cancer.
Industry
Industrially, these compounds can be used in the development of new materials, such as polymers and coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(2E)-3-(1,3-benzodioxol-5-ylmethyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole group may interact with hydrophobic pockets, while the thiazole ring could form hydrogen bonds or coordinate with metal ions.
Comparison with Similar Compounds
Similar Compounds
- **N-[(2E)-3-(1,3-benzodioxol-5-ylmethyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-chloroacetamide
- **N-[(2E)-3-(1,3-benzodioxol-5-ylmethyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-ethoxyacetamide
Uniqueness
The uniqueness of N-[(2E)-3-(1,3-benzodioxol-5-ylmethyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C16H18N2O6S2 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-[3-(1,3-benzodioxol-5-ylmethyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-methoxyacetamide |
InChI |
InChI=1S/C16H18N2O6S2/c1-22-6-15(19)17-16-18(11-7-26(20,21)8-14(11)25-16)5-10-2-3-12-13(4-10)24-9-23-12/h2-4,11,14H,5-9H2,1H3 |
InChI Key |
BZOULFJJIUBQFB-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)CC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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